molecular formula C11H10N4O B1372674 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650628-66-3

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B1372674
CAS No.: 650628-66-3
M. Wt: 214.22 g/mol
InChI Key: NTRXVZCMDMXZIN-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a high-purity chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This multi-functional pyrazole-4-carbonitrile scaffold serves as a versatile precursor for the construction of diverse nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery . The core structure is a 5-amino-1H-pyrazole-4-carbonitrile, a well-documented intermediate known for its utility in one-pot, multicomponent syntheses to generate complex molecular architectures efficiently . Researchers primarily value this compound for its role as a key synthon in the regioselective synthesis of pharmaceutically relevant fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines . These structures are purine analogs with a broad spectrum of reported biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and sedative-hypnotic agents . The amino and carbonitrile functional groups on the pyrazole core provide multiple reactive sites for cyclocondensation reactions with various bidentate electrophiles, such as enaminones and enaminonitriles . The specific 3-methoxyphenyl substitution on the pyrazole ring may influence the electronic properties and the subsequent regioselectivity in these cyclization reactions, allowing for the targeted synthesis of compounds like 7-aminopyrazolo[1,5-a]pyrimidines that are difficult to access by other means . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXVZCMDMXZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653581
Record name 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-66-3
Record name 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Procedure

A widely reported and efficient method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile under reflux in ethanol or trifluoroethanol, typically under nitrogen atmosphere to avoid oxidation.

  • Reagents :

    • Aryl hydrazine (1.2 mmol), e.g., 4-methoxyphenylhydrazine hydrochloride for the 3-methoxyphenyl derivative
    • (Ethoxymethylene)malononitrile (1 mmol)
    • Solvent: absolute ethanol or trifluoroethanol (2 mL)
    • Base (if hydrazine is a hydrochloride salt): triethylamine (Et3N) for neutralization
  • Procedure :
    The aryl hydrazine is dissolved in ethanol, neutralized if necessary, and stirred while (ethoxymethylene)malononitrile is added slowly. The mixture is refluxed for 4 hours (or shorter for some substrates) under nitrogen. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients.

  • Yields :
    For 4-methoxyphenylhydrazine (precursor to 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile), yields around 68% were reported under these conditions.

Reaction Mechanism

The reaction proceeds via a Michael-type nucleophilic addition:

  • The nucleophilic amino group of the aryl hydrazine attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.
  • Elimination of ethanol occurs, generating an alkylidene hydrazide.
  • Intramolecular cyclization takes place by nucleophilic attack of the second nitrogen on the nitrile carbon, forming a pyrazole imine intermediate.
  • Aromatization yields the final 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product.

This method is highly regioselective, with no formation of 3-amino regioisomers or uncyclized hydrazides observed.

Green and Catalyst-Assisted Mechanochemical Syntheses

Mechanochemical One-Pot Synthesis Using Functionalized Magnetic Nanoparticles

Recent advances have introduced environmentally friendly, solvent-free or minimal solvent methods using mechanochemical activation and nanocatalysts:

  • Catalysts :

    • Silica-coated Fe3O4 nanoparticles functionalized with tannic acid or bis(thioglycolic acid)-vanillin (Fe3O4@SiO2@Tannic acid or Fe3O4@SiO2@Vanillin@Thioglycolic acid)
    • These catalysts enable efficient, green synthesis at room temperature.
  • Procedure :
    A mixture of malononitrile, phenylhydrazine (or substituted aryl hydrazines), and aldehyde derivatives (including azo-linked aldehydes) is ground or stirred mechanochemically in the presence of the catalyst. The reaction proceeds rapidly at ambient conditions, avoiding harsh reflux.

  • Advantages :

    • High yields
    • Mild conditions
    • Recyclable catalysts
    • Reduced environmental impact

Application to 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile

While specific reports on the 3-methoxyphenyl derivative are limited, the methodology is applicable to various substituted aryl hydrazines, including methoxyphenyl analogs, due to the broad substrate scope of these catalysts.

Comparative Data Table of Preparation Methods

Methodology Reagents & Conditions Catalyst/Environment Reaction Time Yield (%) Notes
Michael Addition of 4-methoxyphenylhydrazine and (ethoxymethylene)malononitrile Ethanol, reflux, N2 atmosphere None (solvent reflux) 4 hours ~68 Requires neutralization step for hydrazine hydrochloride salt; classical method
Mechanochemical synthesis with Fe3O4@SiO2@Tannic acid catalyst Malononitrile, phenylhydrazine, aldehydes, room temp, grinding Fe3O4@SiO2@Tannic acid nanoparticles Minutes to hours High (>80 typical) Green, solvent-free, catalyst recyclable; adaptable to substituted aryl hydrazines
Mechanochemical synthesis with Fe3O4@SiO2@Vanillin@Thioglycolic acid catalyst Similar to above Fe3O4@SiO2@Vanillin@Thioglycolic acid MNPs Minutes to hours High Enhanced catalytic activity, environmentally benign

Research Findings and Notes

  • The classical Michael addition method provides a straightforward and selective route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including the 3-methoxyphenyl derivative, with moderate to good yields (47–84% depending on substituent).

  • The regioselectivity is excellent, with no side products such as 3-amino regioisomers detected, which simplifies purification and characterization.

  • Mechanochemical methods using functionalized magnetic nanoparticles represent a significant advancement, offering greener, faster, and more sustainable synthesis routes with comparable or improved yields.

  • These green methods also facilitate the synthesis of more complex derivatives, including azo-linked pyrazoles, expanding the chemical space accessible for agrochemical and pharmaceutical applications.

  • Characterization of products in all methods typically involves comprehensive NMR (1H, 13C, 19F if fluorinated), COSY, HSQC, HMBC, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions. For example:

  • Acylation : Reacts with chloroacetyl chloride to form acetamide derivatives.
    Reaction :

    5 Amino pyrazole+ClCH2COCl5 Acetamido pyrazole 4 carbonitrile+HCl\text{5 Amino pyrazole}+\text{ClCH}_2\text{COCl}\rightarrow \text{5 Acetamido pyrazole 4 carbonitrile}+\text{HCl}

    Conditions : Room temperature, dichloromethane, triethylamine as base.
    Yield : ~85% (analogous reaction) .

  • Thiolate coupling : Reacts with 3-cyanopyridine-2-thiolates to form thieno[2,3-b]pyridines via Thorpe–Ziegler cyclization .

Condensation Reactions

The amino and cyano groups enable participation in multicomponent reactions:

  • Three-component reactions with aldehydes and malononitrile yield fused pyrazole derivatives. For example, mechanochemical reactions with azo-linked aldehydes produce azo-pyrazole-carbonitrile hybrids .
    Conditions :

    • Catalyst: Fe3_3O4_4@SiO2_2@Tannic acid nanoparticles

    • Solvent-free, room temperature

    • Yield: 80–92% .

Cyclization and Annulation

The compound serves as a precursor for heterocyclic expansions:

  • Pyrazolo[1,5-a]pyrimidines : Reacts with enaminones or cinnamonitriles via regioselective annulation .

  • Thienopyridines : Reacts with S-nucleophiles to form sulfur-containing fused rings .

Mechanistic Insights

  • Regioselectivity : The amino group’s nucleophilicity directs reactivity toward the β-carbon of (ethoxymethylene)malononitrile, ensuring exclusive formation of the 5-amino isomer .

  • Aromatization : Post-cyclization aromatization is driven by ethanol elimination, stabilizing the pyrazole ring .

Scientific Research Applications

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention for its diverse applications in scientific research. This article explores its applications, focusing on pharmacological activities, synthetic methodologies, and potential in drug development.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. Research highlights include:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Research Findings : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Emerging research indicates potential antimicrobial effects:

  • Study Insights : A recent investigation found that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested that it could be developed into a novel antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Condensation Reactions : The initial step often involves the condensation of 3-methoxybenzaldehyde with hydrazine to form an intermediate hydrazone.
  • Cyclization : This intermediate undergoes cyclization with malononitrile to form the pyrazole ring.
  • Functionalization : Further functionalization introduces the amino group at the 5-position.

Table 1: Synthetic Pathways

StepReactantsConditionsProducts
13-Methoxybenzaldehyde + HydrazineEthanol, refluxHydrazone
2Hydrazone + MalononitrileBase catalystPyrazole
3Pyrazole + Amine sourceHeatFinal product

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

  • Drug Development : Given its diverse biological activities, there is potential for this compound to be developed into multi-target drugs for cancer and inflammation.
  • Structure-Activity Relationship (SAR) Studies : Further SAR studies could optimize its efficacy and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name 1-Position Substituent 3-Position Substituent 5-Position Key Properties References
This compound 3-Methoxyphenyl H NH₂ Not explicitly reported; inferred stability via H-bonding
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl H NH₂ m.p. : Not reported; Molecular Weight : 218.64 g/mol; Cl enhances polarity
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-Chlorophenyl CH₃ NH₂ CAS : 58791-82-5; Synth. Yield : Not reported; Cl and CH₃ improve lipophilicity
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 2,4-Dinitrophenyl 4-Methoxyphenyl NH₂ m.p. : 228–229°C; IR : ν 2296 cm⁻¹ (CN); NO₂ groups increase reactivity
5-Amino-1-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitrile 6-Bromo-2-oxo-dihydroquinolinyl H NH₂ LCMS : [M-H]⁺ 284.00; Bromine adds steric bulk
5-Amino-1-(tert-butyl)-3-(3-methylbenzyl)-1H-pyrazole-4-carbonitrile tert-Butyl 3-Methylbenzyl NH₂ Molecular Weight : 282.38 g/mol; Bulky groups enhance crystallinity

Structural and Electronic Effects

  • Methoxy vs. Chloro Substituents :

    • The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects via the methoxy group, enhancing solubility in polar solvents compared to chloro-substituted analogs (e.g., 3-chlorophenyl in ). Chloro groups increase polarity and may improve binding in biological targets .
    • Nitro groups (e.g., 2,4-dinitrophenyl in ) strongly withdraw electrons, reducing solubility but increasing reactivity in nucleophilic substitutions.
  • Steric Effects: Bulky substituents like tert-butyl () or brominated quinolinyl () hinder molecular packing, often leading to lower melting points but improved bioavailability.

Spectroscopic and Crystallographic Data

  • NMR Trends: Aromatic protons in 3-methoxyphenyl derivatives resonate near δ 6.87–7.64 ppm (e.g., ), while nitro-substituted analogs show downfield shifts due to electron withdrawal (δ 7.11–7.59 ppm in ). Amino protons (NH₂) appear as singlets near δ 8.06–9.67 ppm .
  • Crystallography: The chloroethyl analog (C₆H₇ClN₄) crystallizes in a monoclinic system with hydrogen bonds (N–H···N) governing supramolecular assembly . This suggests similar H-bonding networks in the target compound.

Biological Activity

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H10N4O
  • CAS Number : 116884-64-1

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound and its derivatives:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various pathogens. For instance, derivatives showed MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus0.22
This compoundStaphylococcus epidermidis0.25

This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, particularly their effects on various cancer cell lines:

  • Cell Cycle Arrest : Compounds derived from this pyrazole have been shown to induce cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .
  • Inhibition of Tubulin Polymerization : Some derivatives demonstrated significant inhibition of tubulin polymerization, indicating potential as anticancer agents targeting microtubules .
CompoundCancer Cell LineIC50 (mM)
Derivative AHeLa0.08
Derivative BMCF712.07

These findings indicate that the compound may serve as a template for developing novel anticancer therapies.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds have also been documented:

  • In Vivo Studies : Research indicated that certain derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests a potential role in treating neurodegenerative diseases.

Case Studies

A notable study evaluated the efficacy of a series of pyrazole derivatives in treating infections caused by both Gram-positive and Gram-negative bacteria. The results showed that specific derivatives had sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting their potential in overcoming antibiotic resistance .

Q & A

Q. What are the key synthetic routes for 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, and how do substituents influence isomer formation?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via multicomponent reactions. Substituents at the 4-position of the pyrazole ring significantly influence isomer ratios. For example, methylthio or methoxy groups can alter steric and electronic effects, leading to preferential formation of specific isomers. Reaction optimization involves adjusting solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C). Characterization of isomers requires HPLC or NMR to resolve overlapping peaks .

Table 1: Example Reaction Conditions

CatalystSolventTemperature (°C)Isomer Ratio (Major:Minor)Reference
Guar GumEthanol803:1 (dependent on R-group)
Acidic ResinDMF1204:1

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • 1H NMR : Key signals include aromatic protons (δ 6.09–8.15 ppm), NH₂ (δ ~9.67 ppm), and methoxy groups (δ ~3.8 ppm). Splitting patterns help confirm substitution positions .
  • IR : Stretching vibrations for CN (~2228–2296 cm⁻¹), NH₂ (~3237–3428 cm⁻¹), and aromatic C=C (~1614–1616 cm⁻¹) are diagnostic .
  • X-ray Crystallography : Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 4.82 Å, b = 11.26 Å, c = 14.56 Å) reveal hydrogen-bonding networks (N–H⋯N, N–H⋯O) critical for supramolecular assembly .

Table 2: Key Spectroscopic Data

TechniqueParameterObserved DataReference
1H NMRNH₂ (s, 2H)δ 9.67
IRCN stretch2296 cm⁻¹
X-rayHydrogen bond length (Å)N–H⋯N: 2.89–3.12

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., unit cell parameters vs. hydrogen bonding)?

Methodological Answer: Discrepancies may arise from polymorphism or varying refinement protocols. Validate structures using:

  • SHELX refinement : Employ full-matrix least-squares optimization (R1 < 0.05) and validate against the Cambridge Structural Database .
  • Hydrogen bond analysis : Graph-set notation (e.g., D(2,2)) identifies patterns in supramolecular assembly. For example, weak C–H⋯π interactions may explain deviations in packing .

Example Workflow :

  • Cross-validate unit cell parameters with deposited CCDC entries (e.g., CCDC 795601).
  • Use Mercury software to analyze intermolecular interactions and compare with Etter’s rules for hydrogen bonding .

Q. What strategies optimize selectivity for COX-2 vs. 5-LOX inhibition in pyrazole derivatives?

Methodological Answer: Substituent engineering enhances selectivity:

  • Electron-withdrawing groups (e.g., CF₃ at the 4-phenyl position) improve COX-2 affinity by mimicking arachidonic acid’s carboxylate group .
  • Bulkier substituents (e.g., tert-butyl) reduce 5-LOX binding due to steric clashes in the catalytic pocket.
  • In vitro assays : Use human recombinant enzymes (IC₅₀ determination) and molecular docking (AutoDock Vina) to prioritize candidates .

Table 3: Selectivity Optimization

SubstituentCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Reference
3-Methoxy0.4512.3
4-Trifluoromethyl0.128.7

Q. How do reaction conditions impact the green synthesis of this compound?

Methodological Answer: Eco-friendly protocols emphasize:

  • Biocatalysts : Guar gum accelerates cyclization (yield: 85–89%) without toxic byproducts .
  • Solvent selection : Ethanol/water mixtures reduce environmental impact (E-factor: 2.1 vs. 5.8 for DMF).
  • Waste minimization : Recover catalysts via filtration and reuse in subsequent batches .

Data Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 217–219°C vs. 228–229°C)?

Methodological Answer: Variations arise from:

  • Purity : Recrystallize using gradient solvents (hexane/ethyl acetate) and monitor via TLC.
  • Polymorphism : Perform DSC to identify metastable forms. For example, Form I (mp 228°C) vs. Form II (mp 217°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

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